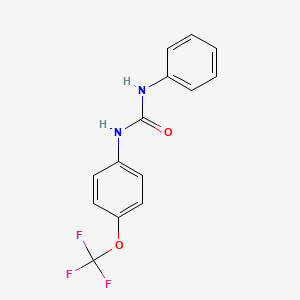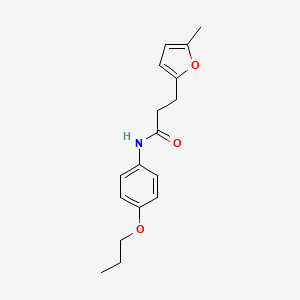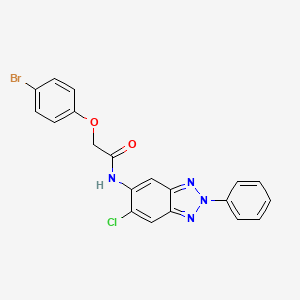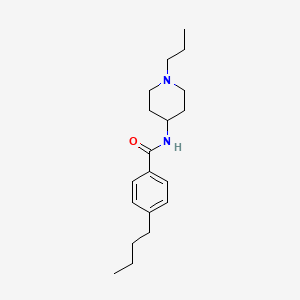![molecular formula C18H19ClN4O3 B4869014 2-[4-(benzylamino)-4-oxobutanoyl]-N-(3-chlorophenyl)hydrazinecarboxamide](/img/structure/B4869014.png)
2-[4-(benzylamino)-4-oxobutanoyl]-N-(3-chlorophenyl)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(benzylamino)-4-oxobutanoyl]-N-(3-chlorophenyl)hydrazinecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes a benzylamino group, an oxobutanoyl moiety, and a chlorophenyl hydrazinecarboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzylamino)-4-oxobutanoyl]-N-(3-chlorophenyl)hydrazinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylamino Intermediate: The initial step involves the reaction of benzylamine with a suitable acylating agent to form the benzylamino intermediate.
Oxobutanoyl Incorporation: The benzylamino intermediate is then reacted with a butanoyl chloride derivative under controlled conditions to introduce the oxobutanoyl group.
Hydrazinecarboxamide Formation: The final step involves the reaction of the intermediate with 3-chlorophenylhydrazinecarboxamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzylamino)-4-oxobutanoyl]-N-(3-chlorophenyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[4-(benzylamino)-4-oxobutanoyl]-N-(3-chlorophenyl)hydrazinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[4-(benzylamino)-4-oxobutanoyl]-N-(3-chlorophenyl)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(benzylamino)-4-oxobutanoyl]-N-(4-chlorophenyl)hydrazinecarboxamide
- 2-[4-(benzylamino)-4-oxobutanoyl]-N-(2-chlorophenyl)hydrazinecarboxamide
- 2-[4-(benzylamino)-4-oxobutanoyl]-N-(3-fluorophenyl)hydrazinecarboxamide
Uniqueness
2-[4-(benzylamino)-4-oxobutanoyl]-N-(3-chlorophenyl)hydrazinecarboxamide is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This positional specificity can result in distinct pharmacological profiles and applications compared to its analogs.
Properties
IUPAC Name |
N-benzyl-4-[2-[(3-chlorophenyl)carbamoyl]hydrazinyl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3/c19-14-7-4-8-15(11-14)21-18(26)23-22-17(25)10-9-16(24)20-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,20,24)(H,22,25)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZHSLKSGMBBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC(=O)NNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4868936.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4868940.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]propan-2-amine hydrochloride](/img/structure/B4868950.png)
![(5E)-5-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4868954.png)

![3-chloro-4-methyl-N-[2-(2-phenylphenoxy)ethyl]benzamide](/img/structure/B4868980.png)
![2,2-dichloro-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4868984.png)
![ethyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4868990.png)
![1-[4-(2,3-dimethylphenoxy)butyl]piperidine](/img/structure/B4869003.png)



![3-CHLORO-N~2~-[3-(DIMETHYLAMINO)PROPYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4869028.png)
![4-[(4-{[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one](/img/structure/B4869032.png)
